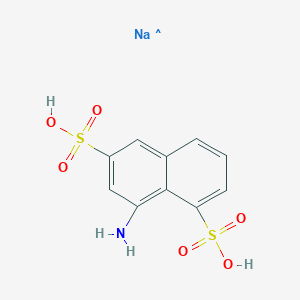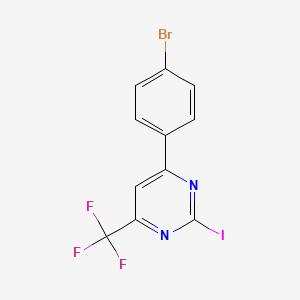
6-(4-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their broad range of biological activities and are commonly found in many pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, iodine, and trifluoromethylated reagents.
Formation of Pyrimidine Ring: The pyrimidine ring is formed through a series of condensation reactions involving the starting materials.
Introduction of Bromine and Iodine: Bromine and iodine are introduced into the pyrimidine ring through halogenation reactions.
Final Product Isolation: The final product is isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
化学反応の分析
Types of Reactions
6-(4-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrimidines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-(4-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and agrochemicals.
作用機序
The mechanism of action of 6-(4-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group enhances its binding affinity to target proteins and enzymes. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
4-Phenyl-6-trifluoromethyl-2-aminopyrimidine: Known for its fungicidal activity.
Triazole-Pyrimidine Hybrids: Studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
6-(4-Bromophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is unique due to the combination of bromine, iodine, and trifluoromethyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
特性
分子式 |
C11H5BrF3IN2 |
|---|---|
分子量 |
428.97 g/mol |
IUPAC名 |
4-(4-bromophenyl)-2-iodo-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H5BrF3IN2/c12-7-3-1-6(2-4-7)8-5-9(11(13,14)15)18-10(16)17-8/h1-5H |
InChIキー |
CEARTHOGMDNJGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)I)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


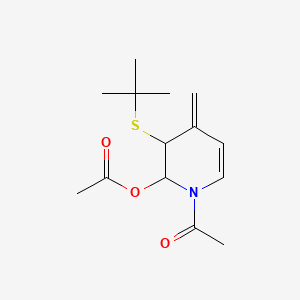
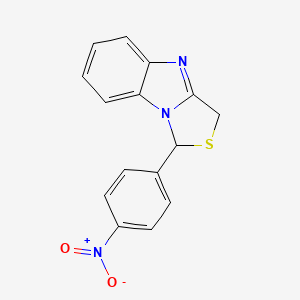
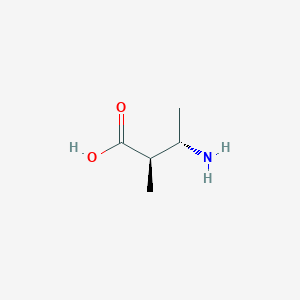
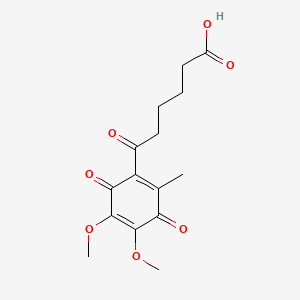



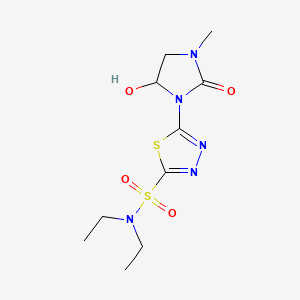
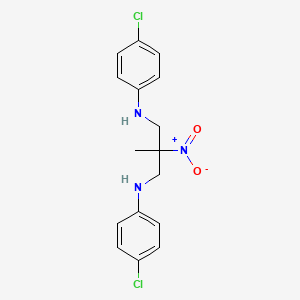
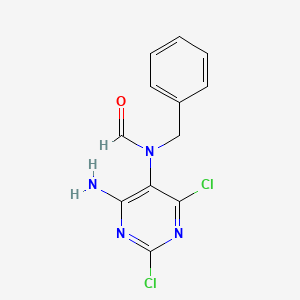

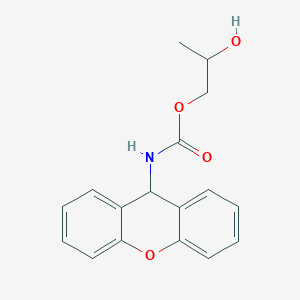
![1,3-thiazol-5-ylmethyl N-[(2S,3R)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12809094.png)
